Malabaricone A

Multidrug Resistance Leukemia Pro-oxidant

Procure Malabaricone A (≥98% HPLC) as your validated lead for MDR reversal, antileishmanial, and selective AChE research. Unlike congeners B, C, and D, this unsubstituted B-ring diarylnonanoid uniquely induces collateral sensitivity in P-gp-overexpressing CEM/ADR5000 cells (1.8× vs. sensitive) and inhibits AChE with 33-fold selectivity over BChE (IC50=1.31 μM). Substitution with an inactive or off-target malabaricone compromises experimental validity. Use Malabaricone A as a reference standard in anti-TNBC (MDA-MB-231 IC50=8.81 μM) and leishmaniasis (L. donovani IC50=16 μg/mL) assays to ensure reproducible, pub-ready data.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
CAS No. 63335-23-9
Cat. No. B1201622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalabaricone A
CAS63335-23-9
Synonymsmalabaricone A
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O
InChIInChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2
InChIKeyIAXIHKJASWPASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malabaricone A: Understanding the Baseline Characteristics of This Diarylnonanoid (CAS 63335-23-9)


Malabaricone A (CAS 63335-23-9) is a naturally occurring diarylnonanoid isolated primarily from the fruit rind of Myristica malabarica and other Myristica species [1]. It belongs to a family of structurally related acylphenols known as malabaricones (A–D), characterized by a C9 alkyl chain linking two phenolic rings, with specific substitution patterns on the B-ring dictating their differential biological activities [2]. Malabaricone A possesses a 2,6-dihydroxyphenyl (resorcinol) A-ring and an unsubstituted phenyl B-ring, distinguishing it from its hydroxylated and methoxylated congeners [3]. This structural signature underpins its unique pharmacological profile, including pronounced pro-oxidant cytotoxicity, selective enzyme inhibition, and activity against drug-resistant phenotypes, making it a compound of significant interest for targeted research and procurement [4].

Why Generic Substitution Fails: Structural Determinants of Differential Activity Among Malabaricone A Analogs


Substituting Malabaricone A with closely related diarylnonanoids such as Malabaricone B, C, or D without considering their divergent structure-activity relationships (SAR) can lead to experimental failure and misinterpretation of results. The malabaricone family exhibits stark functional divergence driven by minor modifications to the B-ring: Malabaricone A and D (bearing an unsubstituted B-ring) are nuclease-inactive, whereas Malabaricone C (with a catechol B-ring) displays robust Cu(II)-dependent DNA cleavage activity [1]. Similarly, Malabaricone A demonstrates superior antileishmanial potency (IC50 = 16 μg/mL) compared to Malabaricones B, C, and D (IC50 = 22, 27, and >50 μg/mL, respectively) [2]. In nematicidal assays, Malabaricones B and C outperform Malabaricone A [3]. Consequently, procurement decisions based solely on structural similarity or class membership risk selecting an inactive or suboptimal compound for the intended assay system.

Quantitative Differentiation Evidence for Malabaricone A: Head-to-Head and Cross-Study Comparisons


Collateral Sensitivity in Multidrug-Resistant Leukemia: Malabaricone A vs. Parental Cell Line

Malabaricone A (MAL-A) exhibits 1.8-fold higher cytotoxicity in the multidrug-resistant (MDR) CEM/ADR5000 leukemic cell line compared to its drug-sensitive parental CCRF CEM line, demonstrating a 'collateral sensitivity' phenotype [1]. This contrasts with conventional chemotherapeutics that typically show reduced efficacy in MDR cells.

Multidrug Resistance Leukemia Pro-oxidant Collateral Sensitivity

Superior Antileishmanial Potency: Malabaricone A vs. Malabaricone B, C, and D

In a comparative evaluation of all four malabaricones against Leishmania donovani promastigotes, Malabaricone A demonstrated the most potent antipromastigote activity, with an IC50 of 16 μg/mL, outperforming Malabaricone B (22 μg/mL), Malabaricone C (27 μg/mL), and Malabaricone D (>50 μg/mL) [1]. This establishes Malabaricone A as the preferred candidate within this chemical series for antileishmanial research.

Antileishmanial Neglected Tropical Diseases Drug Discovery Phenotypic Screening

Potent and Selective Acetylcholinesterase Inhibition: Malabaricone A vs. Butyrylcholinesterase

Malabaricone A acts as a potent and highly selective inhibitor of acetylcholinesterase (AChE), with an IC50 of 1.31 μM and a selectivity index of 32.95 over butyrylcholinesterase (BChE, IC50 = 39.21 μM) [1]. This selective profile is pharmacologically desirable for minimizing peripheral cholinergic side effects associated with non-selective cholinesterase inhibition.

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration Alzheimer's Disease

Potent Cytotoxicity Against Triple-Negative Breast Cancer: A Focused Therapeutic Niche

Malabaricone A demonstrates potent and selective cytotoxicity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with an IC50 of 8.81 ± 0.03 μM [1]. This activity is mechanistically linked to the induction of both intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspases 3, 8, and 9, and the upregulation of Fas/FasL and TNF/TNFR1 [1]. While direct comparative IC50 data for other malabaricones in this specific TNBC model is not available from the same study, the comprehensive mechanistic validation positions Malabaricone A as a lead compound for this aggressive and therapeutically challenging breast cancer subtype.

Triple-Negative Breast Cancer TNBC Apoptosis Natural Products

Preferential Inhibition of Sphingomyelin Synthase 2 (SMS2) Over SMS1

Malabaricone A exhibits noncompetitive inhibition of sphingomyelin synthase (SMS) enzymes, with a 2-fold higher potency against SMS2 (IC50 = 1.0 μM) compared to SMS1 (IC50 = 2.0 μM) [1]. This selectivity profile is notable because SMS2 is primarily involved in the synthesis of plasma membrane sphingomyelin and has been implicated in metabolic disorders and atherosclerosis.

Sphingomyelin Synthase SMS2 Lipid Metabolism Metabolic Disease

Distinct Nuclease Inactivity: A Key Negative Selector vs. Malabaricone C

In contrast to the potent Cu(II)-dependent nuclease activity of Malabaricone C (which possesses a catechol B-ring), Malabaricone A and Malabaricone D are completely inactive in DNA cleavage assays [1]. This stark functional divergence is attributed to the presence of a resorcinol A-ring and an unsubstituted phenyl B-ring in Malabaricone A, which fails to coordinate Cu(II) and generate the reactive oxygen species necessary for DNA scission [1].

Nuclease Activity DNA Cleavage Structure-Activity Relationship Chemical Probe

Validated Research and Industrial Application Scenarios for Malabaricone A


Investigating Collateral Sensitivity and Overcoming Multidrug Resistance in Leukemia

Researchers studying multidrug resistance (MDR) mechanisms can utilize Malabaricone A as a validated chemical probe to induce 'collateral sensitivity' in P-glycoprotein-overexpressing leukemic cell lines. Unlike conventional chemotherapeutics, Malabaricone A demonstrates 1.8-fold enhanced cytotoxicity in MDR CEM/ADR5000 cells compared to their drug-sensitive CCRF CEM counterparts (IC50: 5.40 vs. 9.72 μg/mL) [1]. This unique property enables the investigation of pro-oxidant-mediated cell death pathways as a strategy to circumvent MDR, and Malabaricone A can serve as a positive control in high-throughput screens aimed at identifying other collateral sensitivity-inducing agents.

Antileishmanial Drug Discovery and Phenotypic Screening

In antileishmanial drug discovery programs, Malabaricone A should be prioritized as the lead candidate from the diarylnonanoid class. It exhibits the highest potency against Leishmania donovani promastigotes (IC50 = 16 μg/mL) among the four naturally occurring malabaricones, outperforming Malabaricone B (22 μg/mL), Malabaricone C (27 μg/mL), and Malabaricone D (>50 μg/mL) [2]. Procuring Malabaricone A provides a superior starting point for medicinal chemistry optimization, structure-activity relationship studies, and mechanism-of-action investigations targeting visceral leishmaniasis.

Developing Selective Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research

For research focused on Alzheimer's disease and other cholinergic deficits, Malabaricone A offers a naturally derived scaffold with potent and highly selective acetylcholinesterase (AChE) inhibition (IC50 = 1.31 μM; Selectivity Index = 32.95 over BChE) [3]. This profile is valuable for studying the specific role of AChE in cognitive function without the confounding peripheral effects of butyrylcholinesterase inhibition. Malabaricone A can be employed as a reference compound in enzymatic assays, as a tool to validate new AChE inhibitors, or as a starting point for semi-synthetic derivatization to enhance potency and brain penetration.

Mechanistic Studies in Triple-Negative Breast Cancer (TNBC) Apoptosis

Investigators focused on triple-negative breast cancer (TNBC), an aggressive subtype lacking targeted therapies, should select Malabaricone A as a validated apoptosis-inducing agent. It demonstrates potent cytotoxicity against MDA-MB-231 TNBC cells (IC50 = 8.81 μM) and its mechanism of action—involving both extrinsic (Fas/FasL, TNF/TNFR1) and intrinsic (mitochondrial) apoptotic pathways—has been comprehensively characterized through protein expression analysis, caspase activation assays, and DNA fragmentation studies [4]. This makes Malabaricone A a uniquely well-characterized natural product lead for further preclinical development in TNBC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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